N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-15-6-7-16-14(10-15)11-21(17(22)12-24-16)9-8-20-18(23)13-4-2-1-3-5-13/h1-2,6-7,10,13H,3-5,8-9,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHMUUUEAKMUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
: This compound can be synthesized through multi-step reactions starting from commercially available precursors. The synthetic route typically involves:
Formation of the oxazepine ring through a cyclization reaction.
Introduction of the chloro group via chlorination.
Coupling of the oxazepine derivative with cyclohex-3-enecarboxylic acid under amide bond formation conditions. Industrial production methods may optimize these steps to enhance yield and purity, involving precise control of reaction conditions such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
: The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, altering their activity. The presence of the oxazepine and chloro groups suggests interactions with protein active sites, potentially disrupting biological pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Structural and Functional Divergences
- Core Heterocycle : The target compound’s benzo[f][1,4]oxazepin core differs from the benzo[b][1,4]dioxin (six-membered, two oxygens) in Compound 42 and the benzo[b][1,4]oxepin (seven-membered, one oxygen) in the oxepin derivative . These variations influence ring strain, electron distribution, and binding affinity.
- Substituent Effects : The cyclohex-3-enecarboxamide group in the target compound introduces conformational rigidity compared to the sec-butyl or benzylidene groups in analogs. This may enhance selectivity for hydrophobic binding pockets in biological targets.
- Physicochemical Properties: The chlorine substituent in the target compound and Ethyl 7-chloro-5-(2-chlorophenyl)-...
Research Implications and Limitations
- Pharmacological Potential: The benzo[f][1,4]oxazepin scaffold shares similarities with 1,4-benzodiazepines (), suggesting possible GABA_A receptor modulation. However, the cyclohexene carboxamide may reduce CNS penetration compared to the ethyl ester in ’s compound .
- Knowledge Gaps: Absence of experimental data (e.g., melting points, solubility) for the target compound limits direct comparison. Further studies using SHELX-based crystallography () or synthesis-guided structure revision () are recommended .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a benzo[f][1,4]oxazepine core and various substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 394.8 g/mol. The presence of the chloro group and the oxazepine ring suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Properties : Analogous compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cellular function.
- DNA Interaction : Similar compounds have been shown to bind to DNA, affecting transcriptional regulation.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that related oxazepine compounds exhibited selective cytotoxicity against human cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : Research indicated that derivatives of the oxazepine scaffold displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
- Neuroprotective Studies : In vitro studies showed that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers develop validated analytical methods for quantifying the compound in biological matrices?
- LC-MS/MS Protocol :
- Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (70:30 to 10:90 gradient).
- Detection : MRM transition m/z 373.1 → 154.9 (CE = 25 eV); LOD = 0.1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
